4,4,5,5-Tetramethyl-2-(6-methyl-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-(6-methyl-[1,1’-biphenyl]-3-yl)-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by its unique structure, which includes a biphenyl group and a dioxaborolane ring. It is widely used in organic synthesis, particularly in cross-coupling reactions, due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(6-methyl-[1,1’-biphenyl]-3-yl)-1,3,2-dioxaborolane typically involves the reaction of a biphenyl derivative with a boronic ester precursor. One common method is the Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid or ester in the presence of a palladium catalyst and a base. The reaction conditions often include solvents like toluene or ethanol and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and optimizing the use of catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(6-methyl-[1,1’-biphenyl]-3-yl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form boranes.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include boronic acids, boranes, and substituted biphenyl derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(6-methyl-[1,1’-biphenyl]-3-yl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is extensively used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of drugs and diagnostic agents.
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-(6-methyl-[1,1’-biphenyl]-3-yl)-1,3,2-dioxaborolane exerts its effects involves the formation of boron-carbon bonds. In cross-coupling reactions, the palladium catalyst facilitates the transfer of the boronic ester group to the aryl halide, forming a new carbon-carbon bond. The molecular targets and pathways involved include the activation of the palladium catalyst and the coordination of the boronic ester to the aryl halide .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- 2-Di-tert-butylphosphino-3,4,5,6-tetramethyl-2’,4’,6’-triisopropyl-1,1’-biphenyl
Uniqueness
4,4,5,5-Tetramethyl-2-(6-methyl-[1,1’-biphenyl]-3-yl)-1,3,2-dioxaborolane is unique due to its high stability and reactivity in cross-coupling reactions. Its structure allows for efficient formation of carbon-carbon bonds, making it a valuable reagent in organic synthesis. Compared to similar compounds, it offers better performance in terms of yield and selectivity .
Properties
Molecular Formula |
C19H23BO2 |
---|---|
Molecular Weight |
294.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-methyl-3-phenylphenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C19H23BO2/c1-14-11-12-16(13-17(14)15-9-7-6-8-10-15)20-21-18(2,3)19(4,5)22-20/h6-13H,1-5H3 |
InChI Key |
BDJLLTRWIUGUOM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.